Taflpostamide; Dechloro; Dehydroxy; Difluoro; Ethylcloprostenolamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Taflpostamide; Dechloro; Dehydroxy; Difluoro; Ethylcloprostenolamide is a prostaglandin analogue known for its pharmacological activity. It is commonly used in cosmetic products, particularly in eyelash growth serums . This compound is also referred to as Ethyl Tafluprostamide and is recognized for its potent effects even at very low concentrations .
Preparation Methods
The synthesis of Taflpostamide; Dechloro; Dehydroxy; Difluoro; Ethylcloprostenolamide involves multiple steps, including the introduction of dechloro, dehydroxy, and difluoro groups to the ethylcloprostenolamide structure. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. Industrial production methods typically involve advanced organic synthesis techniques under controlled conditions to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Taflpostamide; Dechloro; Dehydroxy; Difluoro; Ethylcloprostenolamide undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups within the compound, potentially affecting its pharmacological activity.
Reduction: This reaction can modify the compound’s structure, leading to different pharmacological properties.
Substitution: Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing agents.
Scientific Research Applications
Taflpostamide; Dechloro; Dehydroxy; Difluoro; Ethylcloprostenolamide has several scientific research applications:
Chemistry: It is used as a reference compound in the study of prostaglandin analogues.
Biology: It is utilized in research on cell signaling pathways and receptor interactions.
Medicine: It is investigated for its potential therapeutic effects in various medical conditions, including glaucoma and ocular hypertension.
Industry: It is used in the formulation of cosmetic products, particularly in eyelash growth serums.
Mechanism of Action
The mechanism of action of Taflpostamide; Dechloro; Dehydroxy; Difluoro; Ethylcloprostenolamide involves binding to prostaglandin receptors, leading to various cellular responses. These responses include the modulation of intraocular pressure and the promotion of hair follicle growth. The molecular targets and pathways involved are primarily related to the prostaglandin signaling pathway .
Comparison with Similar Compounds
Taflpostamide; Dechloro; Dehydroxy; Difluoro; Ethylcloprostenolamide is unique due to its specific chemical modifications, which enhance its pharmacological activity. Similar compounds include:
Isopropyl Cloprostenate: Another prostaglandin analogue used in cosmetic products.
Bimatoprost: A well-known prostaglandin analogue used in the treatment of glaucoma and for eyelash growth.
Latanoprost: Commonly used in the treatment of glaucoma and ocular hypertension.
These compounds share similar mechanisms of action but differ in their chemical structures and specific applications.
Properties
Molecular Formula |
C24H33F2NO4 |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
7-[2-(3,3-difluoro-4-phenoxybut-1-enyl)-3,5-dihydroxycyclopentyl]-N-ethylhept-5-enamide |
InChI |
InChI=1S/C24H33F2NO4/c1-2-27-23(30)13-9-4-3-8-12-19-20(22(29)16-21(19)28)14-15-24(25,26)17-31-18-10-6-5-7-11-18/h3,5-8,10-11,14-15,19-22,28-29H,2,4,9,12-13,16-17H2,1H3,(H,27,30) |
InChI Key |
VJZKLIPANASSBD-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC=C2)(F)F)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.